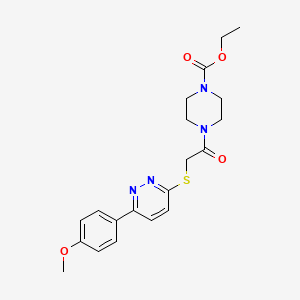

![molecular formula C25H27N3O3S2 B2551754 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 361167-33-1](/img/structure/B2551754.png)

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

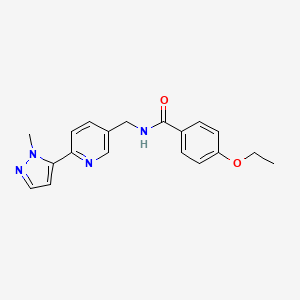

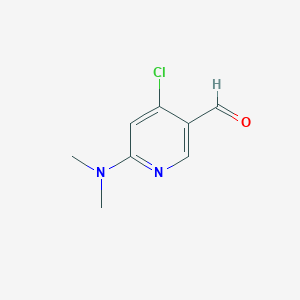

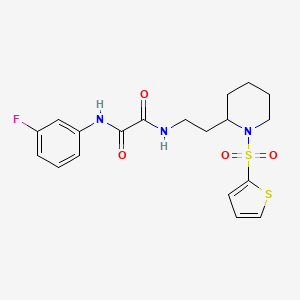

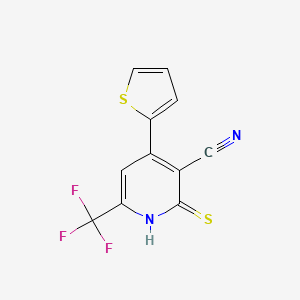

The synthesis of N-substituted benzamide derivatives has been a subject of interest due to their potential biological activities. In the context of cardiac electrophysiological activity, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been explored, with some compounds showing comparable potency to sematilide, a class III antiarrhythmic agent . Similarly, a series of benzo[d]thiazole-5- and 6-sulfonamides were synthesized and investigated for their inhibition of carbonic anhydrase isoforms, with several compounds exhibiting subnanomolar to low nanomolar inhibition . Another study reported the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which were screened for their inhibitory potential against various enzymes . Additionally, the synthesis of N-[(benzo)thiazol-2-yl]-alkanamides demonstrated marked sedative action and anti-inflammatory activity, along with selective cytotoxic effects . Lastly, the synthesis of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives was reported, with antimicrobial activity being confirmed for these compounds .

Molecular Structure Analysis

The molecular structure of these benzamide derivatives is crucial for their biological activity. For instance, the crystal structure of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide was determined to understand its conformational features, which could be correlated with its biological activities . The structure-activity relationship is also evident in the case of benzo[d]thiazole sulfonamides, where minor changes in the scaffold or at the 2-amino moiety resulted in significant changes in carbonic anhydrase inhibition .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include the formation of amide bonds and the introduction of various functional groups that contribute to the biological activity. For example, the synthesis of imidazolylbenzamides involves the introduction of the imidazolyl moiety, which was found to be a viable replacement for the methylsulfonylamino group in producing class III electrophysiological activity . The synthesis of thiazole derivatives typically involves cyclization reactions to form the five-membered thiazole ring, which is a key structural feature for antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are important for their biological efficacy and pharmacokinetic profile. The physicochemical characterization of the synthesized N-[(benzo)thiazol-2-yl]-alkanamides provided insights into their sedative and anti-inflammatory activities, as well as their cytotoxicity and antimicrobial action . The antimicrobial evaluation of thiazole derivatives also highlighted the influence of electron-donating and electron-withdrawing groups on the activity, with hydroxy and amino substituted derivatives showing maximum activity .

科学的研究の応用

Anticancer Activities

Compounds with structural elements similar to the query compound have been synthesized and evaluated for their anticancer properties. For example, derivatives of 1,4‐Naphthoquinones containing phenylaminosulfanyl moieties have shown potent cytotoxic activity against various human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) without significant toxicity in normal human kidney cells (HEK293). The cytotoxic mechanism involves apoptosis induction and cell cycle arrest at the G1 phase, mediated by upregulation of caspase-3 and caspase-7 proteins, highlighting the potential for similar compounds in cancer therapy (Ravichandiran et al., 2019).

Inhibition of Carbonic Anhydrases

Another research application of structurally related compounds involves the inhibition of carbonic anhydrases (CAs), enzymes that are pivotal in various physiological processes. Novel acridine-acetazolamide conjugates have been synthesized and investigated for their inhibitory effects on human carbonic anhydrase isoforms hCA I, II, IV, and VII. These compounds exhibited inhibitory activities in low micromolar and nanomolar ranges, suggesting a potential application in treating conditions where CA activity is implicated (Ulus et al., 2016).

Photovoltaic and Electronic Applications

Compounds with similar structural features have been used to improve the performance of organic solar cells. For instance, altering the solvent properties in the preparation of poly[N-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT) solutions led to enhanced aggregation of the polymer chains. This, in turn, resulted in improved domain structure and hole mobility in the active layer of solar cells, demonstrating the role of structural manipulation in advancing photovoltaic technologies (Chu et al., 2011).

Antibacterial and Antimicrobial Applications

Thiazole derivatives, with structural similarities to the query compound, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown effectiveness against various bacterial and fungal species, indicating their potential as novel antibacterial and antifungal agents. The presence of electron-donating groups on the phenyl ring of these derivatives was correlated with enhanced antimicrobial activity, underscoring the importance of structural features in determining biological efficacy (Chawla, 2016).

特性

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3S2/c1-16-13-17(2)15-28(14-16)33(30,31)20-10-7-19(8-11-20)24(29)27-25-26-23-21-6-4-3-5-18(21)9-12-22(23)32-25/h3-8,10-11,16-17H,9,12-15H2,1-2H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVAZIQOYYLVAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2-azetanone](/img/structure/B2551676.png)

![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551682.png)

![2-Chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]propanamide](/img/structure/B2551684.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2551688.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2551692.png)